6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 7496-50-6
VCID: VC2130508
InChI: InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
SMILES: CC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.: 7496-50-6

VCID: VC2130508

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine - 7496-50-6

Description

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound with the CAS number 7496-50-6 and molecular formula C₈H₁₂N₂S. It is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial and analgesic properties. This compound is also referred to as 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine or 4,5,6,7-tetrahydro-6-methylbenzo[d]thiazol-2-amine.

Synonyms and Identifiers

  • CAS Number: 7496-50-6

  • Molecular Formula: C₈H₁₂N₂S

  • PubChem CID: 346922

  • InChI Key: PWQFLEIGKAIACN-UHFFFAOYSA-N

Research Findings and Potential Applications

While detailed research findings specific to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are scarce, its structural components suggest potential applications in medicinal chemistry. The benzothiazole moiety is often associated with pharmacological effects, making derivatives like this compound candidates for further investigation in drug development.

Synthesis and Chemical Behavior

The synthesis of benzothiazole derivatives typically involves the reaction of appropriate precursors to form the benzothiazole ring. For 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, specific synthesis methods are not detailed in available literature, but it likely follows similar principles as other benzothiazole compounds.

Data Table: Key Information

PropertyValue
CAS Number7496-50-6
Molecular FormulaC₈H₁₂N₂S
Molecular Weight168.26 g/mol
PubChem CID346922
InChI KeyPWQFLEIGKAIACN-UHFFFAOYSA-N
Storage ConditionsAmbient temperature
CAS No. 7496-50-6
Product Name 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
Standard InChIKey PWQFLEIGKAIACN-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CC1CCC2=C(C1)SC(=N2)N
PubChem Compound 346922
Last Modified Aug 16 2023

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